6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone
Description
Properties
CAS No. |
302913-23-1 |
|---|---|
Molecular Formula |
C15H10Br2N2O |
Molecular Weight |
394.06 g/mol |
IUPAC Name |
6-bromo-3-[(4-bromophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H10Br2N2O/c16-11-3-1-10(2-4-11)8-19-9-18-14-6-5-12(17)7-13(14)15(19)20/h1-7,9H,8H2 |
InChI Key |
KMOLCAFZKWUFHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Reagents :
-
Ethyl 2-isocyanobenzoate (1a): 1.0 mmol
-
4-Bromobenzylamine: 1.2 mmol
-
Cu(OAc)₂·H₂O: 0.05 mmol (5 mol%)
-
Et₃N: 1.0 mmol
-
Solvent: Anisole (green solvent alternative to DMF)
-
-
Conditions :
-
Workup :
-
Dilution with CH₂Cl₂, washing with saturated NaHCO₃, drying (Na₂SO₄), and column chromatography (cHex/EtOAc gradient).
-
-
Yield : 57–77% (based on analogous 3-arylated quinazolinones).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the isocyanide carbon, followed by cyclization catalyzed by Cu(II). The microwave accelerates the reaction, while anisole enhances solubility and reduces side reactions.
Niementowski Condensation with Brominated Anthranilic Acid
The classical Niementowski reaction adapts well to this synthesis by employing 5-bromoanthranilic acid and 4-bromobenzylamine .
Procedure:
-
Step 1: Acylation
-
React 5-bromoanthranilic acid with chloroacetyl chloride in CH₂Cl₂ and Et₃N to form N-acyl anthranilic acid.
-
-
Step 2: Cyclization
-
Treat the intermediate with acetic anhydride to yield 3-chloro-6-bromo-1,3-benzoxazin-4-one .
-
-
Step 3: Amine Condensation
Advantages :
Bromination of Preformed Quinazolinones
Post-synthetic bromination offers a route to introduce the 6-bromo substituent.
Procedure:
-
Synthesize 3-(4-bromobenzyl)-4(3H)-quinazolinone via Method 1 or 2.
-
Bromination :
-
Purification :
Yield : 48–66% (dependent on starting material purity).
Limitations :
-
Regioselectivity challenges may require directing groups.
Solvent-Free Synthesis Using PEG-400
An eco-friendly approach employs PEG-400 as a green solvent and catalyst.
Procedure:
-
Form Benzoxazinone Intermediate :
-
React anthranilic acid with chloroacetyl chloride in CH₂Cl₂/Et₃N.
-
-
Grind with 4-Bromobenzylamine :
-
Mix benzoxazinone, 4-bromobenzylamine, and PEG-400 in a mortar-pestle for 30 min.
-
-
Thermal Activation :
Advantages :
-
Eliminates volatile organic solvents.
-
Reduces reaction time.
Palladium-Catalyzed Cross-Coupling (Patent-Based Method)
A patent-derived method uses Suzuki-Miyaura coupling to introduce the 4-bromobenzyl group.
Procedure:
-
Synthesize 6-Bromoquinazolinone Boronic Ester :
-
Treat 6-bromo-4(3H)-quinazolinone with bis(pinacolato)diboron and Pd(dppf)Cl₂.
-
-
Coupling with 4-Bromobenzyl Bromide :
Comparative Analysis of Methods
Critical Evaluation of Challenges
-
Regioselectivity in Bromination :
-
Steric Hindrance :
-
Purification Complexity :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at positions 6 (quinazolinone ring) and 4' (benzyl group) undergo nucleophilic substitution under varying conditions:
For example, treatment with aliphatic amines under Cu(OAc)₂ catalysis replaces the quinazolinone-ring bromine, forming 3-alkylated derivatives . The benzyl bromine reacts with substituted benzyl bromides in DMF to yield bis-benzylated analogs .
Cross-Coupling Reactions
Palladium- or copper-catalyzed cross-coupling reactions leverage bromine as a leaving group:
Key Examples:
-
Suzuki-Miyaura Coupling :
Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis replaces the quinazolinone bromine with aryl groups (e.g., 6-phenyl derivatives) . -
Buchwald-Hartwig Amination :
Coupling with secondary amines introduces amino groups at position 6, enhancing water solubility .
Functionalization of the Quinazolinone Core
The heterocyclic core participates in oxidation and ring-modification reactions:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Oxidation at N3 | PIDA, CH₂Cl₂, rt | N-Oxide derivatives | Enhanced bioactivity |
| Ring Expansion | HNO₃, H₂SO₄, 0°C | Fused pyrimidine systems | Anticancer scaffolds |
For instance, oxidative dehydrogenation with PIDA generates N-alkoxyquinazolinones, which exhibit improved binding to kinase targets .
Comparative Reactivity
The dual bromine substitution enables sequential modifications:
| Position | Reactivity | Catalyst |
|---|---|---|
| C6-Br | More reactive toward Pd-catalyzed couplings | Pd(PPh₃)₄ |
| C4'-Br | Prefers Cu-mediated substitutions | Cu(OAc)₂ or CuBr |
This differential reactivity allows orthogonal functionalization, as demonstrated in the synthesis of dual-modified analogs for structure-activity relationship studies .
Scientific Research Applications
Anticancer Activity
The compound has been studied for its anticancer properties, particularly its ability to inhibit tumor cell growth. Research indicates that quinazolinone derivatives can selectively target and inhibit various tumor cell lines while sparing normal cells. For instance, related compounds have demonstrated significant inhibitory effects with IC50 values indicative of their potential effectiveness in cancer treatment.
Molecular Mechanism
Molecular docking studies suggest that 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone interacts favorably with the epidermal growth factor receptor (EGFR), a key player in many cancers. This interaction is critical as it may inhibit both wild-type and mutated forms of EGFR, making it a promising candidate for further pharmacological studies aimed at cancer therapy .
Antibacterial Properties
The antibacterial activity of quinazolinone derivatives has been widely documented. 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone exhibits significant antibacterial effects against various strains of bacteria, which is crucial given the rising issue of antibiotic resistance.
Case Studies
- Study on Antibacterial Activity : A study demonstrated that derivatives of 6-bromo quinazoline compounds showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective suppression of bacterial growth .
- Structure-Activity Relationship (SAR) : Research highlights that modifications in the chemical structure, such as bromine substitution, enhance the antibacterial efficacy of these compounds. The presence of electron-withdrawing groups on the phenyl moiety has been shown to significantly improve DPP4 inhibitory activity, further linking structural features to biological effectiveness .
Other Therapeutic Applications
Beyond anticancer and antibacterial properties, 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone may also have applications in treating other conditions:
- Antimalarial Activity : Some studies suggest that quinazolinone derivatives could serve as potential antimalarial agents by inhibiting specific pathways in malaria protozoa .
- Anti-inflammatory Effects : Quinazolinones are known for their anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases .
Comparative Analysis of Quinazolinone Derivatives
To better understand the applications and efficacy of 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone, a comparative analysis with other similar compounds is presented below:
| Compound Name | Anticancer Activity (IC50 µM) | Antibacterial Activity (MIC µg/mL) | Unique Features |
|---|---|---|---|
| 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone | TBD | TBD | Contains both bromo and bromobenzyl groups |
| 6-Bromo-3-methylquinazolin-4(3H)-one | 84.20 ± 1.72 | TBD | Lacks bromobenzyl group |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | TBD | MIC: 16 µg/mL against S. aureus | Different substitution pattern |
| 8-Bromo-3-methylquinazolin-4(3H)-one | TBD | TBD | Bromine at the eighth position |
Mechanism of Action
The mechanism of action of 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, gene expression, or metabolic pathways to exert its effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Quinazolinone derivatives are highly tunable, with substitutions at positions 2, 3, 6, and 7 significantly altering bioactivity. Below is a comparative analysis of key analogs:
Key Structural Insights :
- Position 6 Bromination : Enhances stability and electron-withdrawing effects, improving interactions with hydrophobic enzyme pockets .
- Dual Bromine Substitution: The 6-Br and 4-bromobenzyl groups may synergistically enhance anti-inflammatory activity, as seen in 3-(4-bromophenyl)-4(3H)-quinazolinone (IC₅₀ = 12 µM in BSA denaturation assay) .
Pharmacological Comparisons
- Antimicrobial Activity: The 2-methyl-3-aryl analog () showed broad-spectrum activity, while the target compound’s benzyl group may improve Gram-negative coverage due to increased membrane permeability . Poor aqueous solubility (noted in brominated triazole-quinazolinones) could limit in vivo efficacy unless formulated with solubilizing agents .
Anti-inflammatory and Analgesic Effects :
Antifungal Activity :
Physicochemical Properties
- Solubility : Brominated derivatives often exhibit poor aqueous solubility (e.g., <10 µg/mL for 6-bromo-2-vinyl analogs), necessitating prodrug strategies .
- Lipophilicity: The target compound’s ClogP (~4.2) exceeds non-brominated analogs (ClogP ~2.5–3.0), favoring blood-brain barrier penetration but complicating renal excretion .
Biological Activity
6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Quinazolinone derivatives are known for their extensive biological activities, including:
- Anticancer : Many studies have demonstrated the ability of quinazolinones to inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial : These compounds have shown effectiveness against various bacterial strains and fungi.
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone through various mechanisms:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound has been evaluated against several cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). It exhibited significant cytotoxicity with IC50 values indicating potent activity:
-
Mechanisms of Action :
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased early and late apoptotic cell populations in A549 cells, suggesting a dose-dependent induction of apoptosis .
- Cell Cycle Arrest : The compound caused an accumulation of A549 cells in the S-phase of the cell cycle, indicating that it may interfere with DNA synthesis .
Antimicrobial Activity
The antimicrobial properties of quinazolinones have been well-documented. In vitro studies have shown that derivatives similar to 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans .
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Pseudomonas aeruginosa | Moderate activity |
| Candida albicans | Effective |
Case Studies
-
Cytotoxicity Study :
In a study assessing the cytotoxic effects of various quinazolinone derivatives, 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone was among the most potent compounds tested, outperforming traditional chemotherapeutics like Cisplatin in certain cell lines . -
Mechanistic Insights :
Computational docking studies indicated that this compound interacts effectively with epidermal growth factor receptors (EGFR), which are critical in many cancers . This interaction suggests a targeted approach in cancer therapy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone?
- Methodology : The compound is typically synthesized via condensation of a benzoxazinone intermediate with nitrogen nucleophiles. For example, refluxing 6-bromo-2-substituted benzoxazin-4-one with a bromobenzylamine derivative in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol, yields the target compound. TLC (cyclohexane:ethyl acetate, 2:1) is used to confirm homogeneity .
- Key Steps :
- Cyclization of 5-bromoanthranilic acid with pyridine to form benzoxazinone intermediates .
- Nucleophilic substitution with hydrazine hydrate or substituted amines under controlled temperature (120–130°C) .
Q. How is the purity and structural integrity of the compound confirmed during synthesis?
- Analytical Techniques :
- Spectroscopy : IR (C=O stretch ~1705 cm⁻¹, C-Br ~528 cm⁻¹), ¹H/¹³C NMR (DMSO-d₆, δ 7.39–8.11 ppm for aromatic protons), and mass spectrometry (m/z fragmentation patterns) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content validated against calculated values (e.g., C 57.00%, H 4.50%, N 10.50%) .
- Chromatography : TLC with UV visualization ensures reaction completion .
Q. What initial biological screening assays are recommended for this compound?
- Antiviral Activity : Test in E₆SM cell lines against Herpes simplex, Vaccinia virus, and Coxsackie B4, using minimum inhibitory concentration (MIC) assays (e.g., MIC = 1.92 µg/mL for Vaccinia virus) .
- Antimicrobial Screening : Broth microdilution against Staphylococcus aureus (MIC range: 16–32 µg/mL) .
- Cytotoxicity : HeLa or MT-4 cell viability assays (e.g., LC₅₀ = 0.424 µg/mL for HIV-1-infected MT-4 cells) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 4(3H)-quinazolinone derivatives?
- Strategy :
- Substituent Variation : Modify the 2- and 3-positions with electron-withdrawing groups (e.g., bromine) to enhance antiviral potency. For example, 6-bromo-2-phenyl derivatives show improved activity against Poxviruses .
- Hybrid Derivatives : Introduce pyrimidine or thiazole moieties (e.g., metformin-linked derivatives) to improve binding to penicillin-binding proteins in Staphylococcus aureus .
Q. What in silico methods predict pharmacokinetics and toxicity for quinazolinone derivatives?
- Computational Tools :
- ADME-Tox Prediction : SwissADME or Protox-II for bioavailability, blood-brain barrier penetration, and hepatotoxicity .
- Molecular Docking : AutoDock Vina to simulate binding to targets like HIV-1 reverse transcriptase or bacterial PBPs (e.g., binding energy ≤ -8.0 kcal/mol indicates strong affinity) .
Q. How can researchers address discrepancies in biological activity data (e.g., high cytotoxicity but low antiviral efficacy)?
- Troubleshooting :
- Dose Optimization : Adjust concentrations to balance efficacy (EC₅₀) and cytotoxicity (CC₅₀). For example, compound 4 in showed EC₅₀ = 1.92 µg/mL vs. CC₅₀ = 0.461 µg/mL, suggesting narrow therapeutic windows .
- Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects (e.g., apoptosis pathways in MT-4 cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
